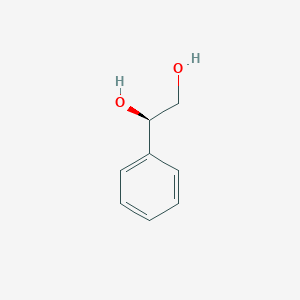

(R)-(-)-1-Phenyl-1,2-ethanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-00-3 | |

| Record name | Styrene glycol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-(-)-1-Phenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE GLYCOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LZM4B71KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol: Chemical Structure, Stereochemistry, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Phenyl-1,2-ethanediol, a chiral diol of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block for the synthesis of enantiomerically pure compounds. Its specific stereochemistry is crucial for the efficacy of many drug substances. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and key experimental protocols for its synthesis.

Chemical Structure and Stereochemistry

This compound, also known as (R)-(-)-styrene glycol or (R)-(-)-phenylethylene glycol, possesses a chemical structure with a phenyl group and two hydroxyl groups attached to an ethane backbone. The stereochemistry at the benzylic carbon (C1) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of substituents is responsible for its optical activity, deflecting plane-polarized light to the left, which is denoted by the (-) sign.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 16355-00-3 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 64-67 °C |

| Boiling Point | 272-274 °C |

| Specific Optical Rotation [α]D²⁰ | -69 ± 2° (c=1 in CHCl₃) |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.3-7.4 (m, 5H, Ar-H), 4.8-4.9 (dd, 1H, CH-OH), 3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 140.5, 128.5, 127.9, 126.1, 74.7, 68.0 |

| IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3030 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1490, 1450 (C=C stretch, aromatic), ~1050 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 138 (M+), 107, 79, 77 |

Experimental Protocols for Synthesis

The enantioselective synthesis of this compound is a critical process in pharmaceutical manufacturing. Below are detailed methodologies for two prominent synthetic routes: enzymatic hydrolysis of styrene oxide and asymmetric reduction of 2-hydroxyacetophenone.

Biocatalytic Enantioconvergent Hydrolysis of Racemic Styrene Oxide

This method utilizes a combination of two epoxide hydrolases (EHs) to convert racemic styrene oxide into the single (R)-enantiomer of the diol with high yield and enantiomeric excess.[1][2][3]

Experimental Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

-

Enzyme Preparation: Purified soluble epoxide hydrolase from Solanum tuberosum and an evolved epoxide hydrolase from Agrobacterium radiobacter (e.g., EchA-I219F) are prepared.

-

Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Substrate Addition: Racemic styrene oxide is added to the reaction mixture to a final concentration of, for example, 5 mM.

-

Enzyme Addition: The two purified epoxide hydrolases are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., until complete conversion of the substrate).

-

Work-up and Extraction: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography. The enantiomeric excess of the final product is determined by chiral HPLC analysis.

Asymmetric Reduction of 2-Hydroxyacetophenone

This biocatalytic method employs a carbonyl reductase or an alcohol dehydrogenase to stereoselectively reduce the keto group of 2-hydroxyacetophenone to the corresponding (R)-alcohol.

Methodology:

-

Biocatalyst Preparation: Recombinant E. coli whole cells co-expressing a carbonyl reductase (e.g., from Candida magnolia) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are prepared and lyophilized.

-

Reaction Setup: A solution of 2-hydroxyacetophenone is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) containing a co-solvent like DMSO to aid solubility.

-

Cofactor and Co-substrate Addition: A catalytic amount of the cofactor (e.g., NADP⁺) and a stoichiometric amount of a co-substrate for regeneration (e.g., glucose) are added.

-

Biocatalyst Addition: The lyophilized whole-cell biocatalyst is added to the reaction mixture.

-

Incubation: The reaction is stirred at a controlled temperature (e.g., 30°C) while maintaining the pH with the addition of a base (e.g., NaOH solution).

-

Work-up and Extraction: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified via column chromatography. The yield and enantiomeric excess are determined by GC or HPLC analysis.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its well-defined stereochemistry is essential for the biological activity and safety profile of the final drug product. It is utilized in the synthesis of β-adrenergic blocking agents and other pharmaceuticals where a specific enantiomer is required to interact with biological targets effectively.[4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and synthetic methodologies for this compound. The presented data and experimental protocols offer valuable resources for researchers, scientists, and drug development professionals working with this important chiral building block. The biocatalytic routes, in particular, represent efficient and environmentally benign approaches to producing this enantiomerically pure compound.

References

- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

Synonyms for (R)-(-)-1-Phenyl-1,2-ethanediol like (-)-Styrene glycol

An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol and its Synonyms

Introduction

This compound, also widely known by its synonym (-)-Styrene glycol, is a vital chiral compound extensively utilized in organic synthesis and pharmaceutical development.[1] As a member of the chiral diol family, its significance lies in its ability to act as a chiral building block or auxiliary, facilitating the creation of enantiomerically pure compounds.[1][2] This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and minimize potential side effects.[1] This guide provides a comprehensive overview of its chemical identity, physical properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound is identified by various names and registry numbers across different chemical databases and suppliers. A consolidated list is provided below for easy reference.

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | (1R)-1-phenylethane-1,2-diol[3][4] |

| CAS Number | 16355-00-3[1][3][4][5] |

| Synonyms | (-)-Styrene glycol[1][4][6], (R)-(-)-Phenylethylene glycol[1][3][4], (R)-(-)-1-Phenylethane-1,2-diol[3][4], (R)-1-phenylethane-1,2-diol[3][4], (R)-(-)-Styrene Glycol[3][4], (-)-PHENYLGLYCOL[4] |

| MDL Number | MFCD00064262[1][4] |

| PubChem CID | 2724621[4] |

| Beilstein/REAXYS | 2355547 |

| EC Number | Not consistently available |

| UNII | 2LZM4B71KF[4] |

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][3][5] |

| Molecular Weight | 138.16 g/mol (or 138.17/138.20) | [1][4][5] |

| Appearance | White to off-white or light yellow crystalline powder | [1][3] |

| Melting Point | 64-67 °C or 65-68 °C | [1][3] |

| Boiling Point | 272-274 °C | [1][3] |

| Optical Rotation [α]D | -69 ± 2º (c=1 in CHCl₃) | [1] |

| Density | 1.17 g/cm³ | [3] |

| Purity | ≥ 99% (GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Core Applications in Research and Development

This compound is a versatile chiral compound with significant applications across various scientific sectors.

-

Asymmetric Synthesis : As a chiral diol, it is a cornerstone in asymmetric synthesis.[7] It is used as a chiral ligand to create a specific chiral environment around a metal catalyst, thereby directing the stereochemical outcome of reactions.[2][7] This is fundamental for producing single-enantiomer products.

-

Pharmaceutical Development : It serves as an essential chiral building block for synthesizing a wide range of pharmaceuticals.[1] Optically pure 1-phenyl-1,2-ethanediol is a key intermediate for fine chemicals and drugs, including β-adrenergic blocking agents.[3][] Its use allows for the development of effective drugs with enhanced selectivity and reduced side effects.[1]

-

Flavor and Fragrance Industry : The compound is used to create specific aromatic profiles in perfumes and flavorings.[1]

-

Organic Synthesis Reagent : It is a valuable reagent and intermediate for creating chiral catalysts, facilitating a variety of chemical reactions essential for developing new materials.[1]

Experimental Protocols

Detailed methodologies are critical for the successful application of chiral diols. Below are protocols for the synthesis and application of this compound.

Protocol 1: Enzymatic Synthesis of (R)-1-Phenyl-1,2-ethanediol

This protocol outlines the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) to produce (R)-1-phenyl-1,2-ethanediol ((R)-PED) using a carbonyl reductase. This method is noted for its high stereochemical selectivity.[3]

Materials:

-

2-hydroxyacetophenone (2-HAP)

-

Carbonyl reductase, such as BDHA (from Bacillus subtilis) or GoSCR (from Gluconobacter oxydans)[3]

-

Glucose dehydrogenase (GDH) for cofactor regeneration[3]

-

NADP⁺/NADPH cofactor

-

Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Recombinant E. coli whole cells co-expressing the selected reductase and GDH[3]

Procedure:

-

Biocatalyst Preparation : Prepare recombinant E. coli cells that co-express the chosen carbonyl reductase (e.g., BDHA) and glucose dehydrogenase (GDH).

-

Reaction Setup : In a suitable reaction vessel, prepare a solution containing phosphate buffer, glucose, and the NADP⁺ cofactor.

-

Substrate Addition : Add the substrate, 2-hydroxyacetophenone (2-HAP), to the reaction mixture. A substrate concentration of up to 400 mM (54 g/L) can be used under optimized conditions.[3]

-

Initiation : Introduce the recombinant E. coli whole cells into the reaction vessel to initiate the bioreduction.

-

Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. The cofactor is regenerated in situ by the GDH-catalyzed oxidation of glucose.[3]

-

Monitoring and Work-up : Monitor the reaction progress using techniques like HPLC. The reaction typically achieves high conversion (>99%) and enantiomeric excess (>99%).[3]

-

Extraction : Upon completion, extract the product, (R)-1-phenyl-1,2-ethanediol, from the aqueous phase using an appropriate organic solvent.

Protocol 2: General Application in Asymmetric Diels-Alder Reaction

This protocol describes a general workflow for using a chiral diol like this compound to catalyze an asymmetric Diels-Alder reaction.

Materials:

-

This compound (or other chiral diol)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Lewis acid (e.g., diethylaluminum chloride, titanium(IV) isopropoxide)

-

Diene

-

Dienophile

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Catalyst Preparation :

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.1 mmol) in the anhydrous solvent (5 mL).[7]

-

Cool the solution to a controlled temperature (e.g., -78 °C or 0 °C).[7]

-

Add the Lewis acid (0.1 mmol) dropwise to the solution.[7]

-

Stir the mixture for 30-60 minutes to allow for the in situ formation of the chiral Lewis acid complex.[7]

-

-

Asymmetric Reaction :

-

To the prepared catalyst solution, add the dienophile (1.0 mmol) and stir for a few minutes.

-

Add the diene (1.2 mmol) and continue stirring the reaction mixture at the specified temperature.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Quenching and Work-up :

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NaHCO₃).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product via column chromatography to obtain the enantiomerically enriched Diels-Alder adduct.

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: General workflow for using this compound in asymmetric catalysis.

Caption: Enzymatic synthesis of (R)-PED via asymmetric reduction of 2-hydroxyacetophenone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfachemic.com [alfachemic.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (1R)-(-)-1-Phenylethane-1,2-diol | C8H10O2 | CID 2724621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. ( )-styrene glycol | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Physical properties of (R)-(-)-1-Phenyl-1,2-ethanediol melting point boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (R)-(-)-1-Phenyl-1,2-ethanediol, a chiral compound significant in organic synthesis and pharmaceutical development. This document summarizes its melting and boiling points, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

This compound, also known as (R)-(-)-Phenylethylene glycol or (R)-(-)-Styrene glycol, is a white to off-white crystalline powder.[1][2] Its chiral nature makes it a valuable building block in the synthesis of enantiomerically pure compounds, which is critical in the development of effective pharmaceuticals with minimal side effects.[2]

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | References |

| Melting Point | 64-68 °C | [1][2][3] |

| Boiling Point | 272-274 °C | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [4] |

| Density | 1.17 g/cm³ | [1] |

| Optical Rotation | [α]D²⁰ = -69 ± 2º (c=1 in CHCl₃) | [2] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not detailed in the available literature, generalized and widely accepted methods for determining melting and boiling points are provided below.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The following is a general procedure for melting point determination using a capillary tube method.

-

Sample Preparation: A small amount of the dry crystalline this compound is packed into a capillary tube, which is sealed at one end.[5] The sample should be finely powdered to ensure uniform heating.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., an oil bath) or a dedicated melting point apparatus.[5]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[5]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[5] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube is heated gently in a heating bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges. The heat is then removed, and the liquid is allowed to cool.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a chiral compound such as this compound.

Caption: Characterization workflow for this compound.

References

Optical rotation value for (R)-(-)-1-Phenyl-1,2-ethanediol in chloroform

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Determination of the specific optical rotation for (R)-(-)-1-Phenyl-1,2-ethanediol in chloroform, a critical parameter for ensuring enantiomeric purity in research and pharmaceutical applications.

Introduction

This compound is a chiral vicinal diol of significant interest in asymmetric synthesis, serving as a key building block for various pharmaceuticals and fine chemicals. Its stereochemical configuration is crucial for the desired biological activity and stereoselectivity in subsequent reactions. Optical polarimetry is a fundamental and widely used technique to assess the enantiomeric purity of such chiral compounds. This guide provides the specific rotation value for this compound in chloroform and outlines the experimental protocol for its determination.

Quantitative Data: Specific Optical Rotation

The specific rotation is an intrinsic physical property of a chiral compound and is a standard measure of its purity and identity. The value is dependent on the solvent, temperature, concentration, and the wavelength of the light source.

| Compound | Formula | CAS Number | Solvent | Concentration (c) | Wavelength | Temperature | Specific Rotation ([α]) |

| This compound | C₈H₁₀O₂ | 16355-00-3 | Chloroform | 1 g/100 mL | D-line (589 nm) | 20°C | -69°[1] |

Experimental Protocol: Polarimetry

The following protocol details the methodology for measuring the optical rotation of this compound.

3.1. Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound and to calculate its optical purity.

3.2. Materials and Instrumentation:

-

Sample: this compound

-

Solvent: Chloroform (spectroscopic grade)

-

Instrumentation: Calibrated polarimeter

-

Light Source: Sodium D-line (589 nm)

-

Polarimeter Cell: 1 dm path length

-

Volumetric Flask: 10 mL, Class A

-

Analytical Balance: Accurate to ±0.0001 g

3.3. Sample Preparation:

-

Accurately weigh approximately 0.1 g of this compound using an analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in chloroform and fill the flask to the calibration mark.

-

Ensure the solution is thoroughly mixed to achieve homogeneity. This results in a concentration (c) of approximately 1 g/100 mL.

3.4. Measurement Procedure:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Calibrate the instrument by first measuring the rotation of the blank solvent (chloroform). The reading should be zeroed.

-

Rinse the polarimeter cell with the prepared sample solution two to three times.

-

Fill the cell with the sample solution, ensuring that no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α_obs).

-

Repeat the measurement several times to ensure reproducibility.

3.5. Data Analysis and Calculation: The specific rotation ([α]) is calculated using the following formula[2]:

[α] = α_obs / (l * c)

Where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The optical purity or enantiomeric excess (ee) can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer:

% Optical Purity (ee) = ([α]_sample / [α]_pure) * 100

Workflow Visualization

The logical workflow for the determination of optical rotation is illustrated below. This diagram outlines the key stages from sample preparation to the final calculation of specific rotation and enantiomeric excess.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-1-Phenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral compound (R)-(-)-1-Phenyl-1,2-ethanediol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral analysis and experimental protocols.

Introduction

This compound, also known as (R)-(-)-styrene glycol, is a key chiral building block in asymmetric synthesis. Its stereochemistry makes it a valuable precursor for the synthesis of various biologically active molecules and pharmaceutical agents. Accurate and detailed NMR spectral data are crucial for its identification, characterization, and quality control. This guide presents the ¹H and ¹³C NMR data in a structured format, accompanied by the methodologies used for their acquisition.

It is important to note that while the data presented here is for the (R)-(-) enantiomer, its NMR spectrum in a non-chiral solvent is identical to that of its (S)-(+) enantiomer.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data, acquired in deuterochloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.40 - 7.25 | Multiplet | - | 5H | Aromatic (C₆H₅) |

| 4.79 | Doublet of doublets | 8.0, 3.6 | 1H | CH (benzylic) |

| 3.75 | Doublet of doublets | 11.6, 3.6 | 1H | CH₂ (diastereotopic) |

| 3.68 | Doublet of doublets | 11.6, 8.0 | 1H | CH₂ (diastereotopic) |

| 2.80 | Broad singlet | - | 2H | OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts, recorded in CDCl₃, are detailed in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Aromatic (quaternary C) |

| 128.5 | Aromatic (CH) |

| 127.9 | Aromatic (CH) |

| 126.07 | Aromatic (CH) |

| 74.7 | CH (benzylic) |

| 67.95 / 68.04 | CH₂ |

Experimental Protocols

The following sections outline the detailed methodologies for the acquisition of the NMR spectral data.

Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed.

-

Dissolution: The sample was dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃).

-

Transfer: The solution was transferred into a standard 5 mm NMR tube.

-

Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

Solvent: Deuterochloroform (CDCl₃) was used as the solvent.

-

Temperature: The experiments were conducted at room temperature.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 4.0 µs

-

Acquisition time: 1.0 s

-

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Logical Workflow for NMR Analysis

The process of obtaining and analyzing the NMR data for this compound can be visualized as a systematic workflow.

Caption: Workflow for NMR analysis of this compound.

Commercial Suppliers and Technical Guide for Enantiomerically Pure (R)-(-)-1-Phenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available, enantiomerically pure (R)-(-)-1-Phenyl-1,2-ethanediol. This versatile chiral building block is essential in organic synthesis and pharmaceutical development for the creation of enantiomerically pure compounds, thereby enhancing the efficiency and selectivity of chemical reactions.[1][2]

Commercial Supplier Data

A variety of chemical suppliers offer this compound, with purities generally exceeding 97%. The following tables summarize the key quantitative data available from prominent commercial sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 16355-00-3 | [1][3][4] |

| Molecular Formula | C₈H₁₀O₂ | [1][4] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 64-67 °C | [1][3] |

| Boiling Point | 272-274 °C | [1][3] |

Table 2: Chiral Purity and Optical Rotation

| Supplier | Purity (Assay) | Optical Rotation ([α]D) | Conditions |

| Chem-Impex | ≥ 99% (GC) | -69 ± 2º | c=1 in CHCl₃, 20°C |

| Sigma-Aldrich | 99% | -69° | c = 1 in chloroform, 20°C |

| Thermo Scientific Chemicals | ≥98.5% (GC) | -39.4 ± 0.3° | c=3 in ethanol |

| Alfa Chemistry | 97% | Not Specified | Not Specified |

Key Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] Its primary applications include:

-

Pharmaceutical Development: It serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key intermediate for β-adrenergic blocking agents.[]

-

Asymmetric Synthesis: It can be employed as a chiral auxiliary to control the stereochemistry of chemical reactions, leading to the desired enantiomer of a target molecule.[2]

-

Flavor and Fragrance Industry: This compound is used to create specific aromatic profiles in perfumes and flavorings.[2]

-

Polymer Chemistry: It can act as a monomer in the production of specialty polymers.[2]

Synthetic Pathways

The enantiomerically pure this compound can be synthesized through several stereoselective methods. Below are diagrams illustrating two common synthetic routes.

Experimental Protocols

Synthesis via Sharpless Asymmetric Dihydroxylation of Styrene

This protocol is a general representation based on the Sharpless asymmetric dihydroxylation reaction.[6][7]

Materials:

-

Styrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A mixture of tert-butanol and water (1:1) is cooled to 0°C.

-

AD-mix-β is added to the cooled solvent, followed by methanesulfonamide. The mixture is stirred until both phases are clear.

-

Styrene is added to the reaction mixture at 0°C.

-

The reaction is stirred vigorously at 0°C for 24 hours.

-

The reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a general workflow for determining the enantiomeric excess of the synthesized diol. The specific column and mobile phase may require optimization.

Typical HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: Ambient.

Safety Information

This compound should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety glasses. Avoid breathing dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is generally classified as an irritant.[1]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 99 16355-00-3 [sigmaaldrich.com]

- 4. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Asymmetric Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol from Styrene Oxide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereoselective synthesis from racemic styrene oxide is a critical transformation that has been the subject of extensive research. This technical guide provides an in-depth overview of the primary methodologies for this synthesis, with a focus on enzymatic and chemo-catalytic approaches that afford high enantiopurity. While traditional chemical synthesis under strictly basic conditions with chiral bases is not prevalent for this specific transformation, the widely adopted biocatalytic methods are typically performed under neutral to basic pH conditions.

Enzymatic Synthesis via Hydrolytic Resolution

Enzymatic hydrolysis using epoxide hydrolases (EHs) represents the most mature and efficient strategy for the production of enantiopure 1-phenyl-1,2-ethanediol. These biocatalytic methods offer high selectivity, mild reaction conditions, and environmentally benign processes. The two main enzymatic strategies are kinetic resolution and enantioconvergent hydrolysis.

Kinetic Resolution

In kinetic resolution, one enantiomer of racemic styrene oxide is selectively hydrolyzed by an epoxide hydrolase, leaving the unreacted epoxide and the diol product enriched in opposite enantiomers. To produce (R)-1-phenyl-1,2-ethanediol, an (R)-selective EH is employed.

A notable example involves the use of an epoxide hydrolase from Agrobacterium radiobacter AD1, which preferentially converts (R)-styrene oxide.[1] While this method is effective, the maximum theoretical yield for the desired diol is 50%.

Enantioconvergent Hydrolysis

A more advanced and efficient approach is enantioconvergent hydrolysis, which converts both enantiomers of the racemic starting material into a single enantiomeric product, allowing for a theoretical yield of 100%. This is often achieved by using a pair of enzymes with complementary stereoselectivity and regioselectivity.

One successful strategy combines a soluble epoxide hydrolase from the potato, Solanum tuberosum, with an engineered EH from Agrobacterium radiobacter AD1 (EchA-I219F).[2] The potato EH converts (S)-styrene oxide primarily to (R)-1-phenyl-1,2-ethanediol, while the EchA-I219F enzyme converts (R)-styrene oxide to the same (R)-diol.[2] By using these two enzymes in tandem, racemic styrene oxide can be converted to (R)-1-phenyl-1,2-ethanediol with high yield and enantiomeric excess.[2]

Another effective dual-enzyme system employs recombinant EHs from the bacterium Caulobacter crescentus and the marine fish Mugil cephalus.[1][3] The C. crescentus EH attacks the benzylic carbon of (S)-styrene oxide, and the M. cephalus EH attacks the terminal carbon of (R)-styrene oxide, both yielding (R)-1-phenyl-1,2-ethanediol as the main product.[1][3]

A third dual-enzyme system for enantioconvergent hydrolysis of racemic styrene oxide at high concentrations utilizes an EH from Vigna radiata (VrEH3) and a variant of an EH from Aspergillus usamii (AuEH2A250I).

Data Presentation

The following tables summarize quantitative data from various enzymatic approaches for the synthesis of (R)-1-phenyl-1,2-ethanediol.

Table 1: Enantioconvergent Hydrolysis of Racemic Styrene Oxide

| Enzyme System | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) | Temperature (°C) | Reference |

| S. tuberosum EH + A. radiobacter AD1 EH (EchA-I219F) | 5 | 100 | 98 | - | - | [2] |

| C. crescentus EH + M. cephalus EH | 50 | 94 | 90 | - | - | [1][3] |

| Vigna radiata EH3 + Aspergillus usamii EH2 (AuEH2A250I) variant | 200 | 98.7 | 97.4 | 10.5 | 20 |

Experimental Protocols

General Protocol for Enantioconvergent Hydrolysis with a Dual-Enzyme System

The following is a representative protocol based on the combination of C. crescentus and M. cephalus epoxide hydrolases.[1]

-

Enzyme Preparation: Recombinant E. coli cells expressing the epoxide hydrolases from C. crescentus and M. cephalus are prepared and harvested. The cell pellets can be used directly as whole-cell biocatalysts.

-

Reaction Setup: A suspension of the two types of recombinant E. coli cells is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Substrate Addition: Racemic styrene oxide is added to the cell suspension to the desired final concentration (e.g., 50 mM).[1][3]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring and Work-up: The reaction is monitored by chiral HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography to yield pure (R)-1-phenyl-1,2-ethanediol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enantioconvergent hydrolysis workflow.

Caption: Kinetic resolution experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Phenyl-1,2-ethanediol, a chiral vicinal diol, is a critical building block in the asymmetric synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemically defined structure makes it an invaluable intermediate for introducing chirality, a fundamental aspect of modern drug design and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for this important compound, with a focus on key chemical and biocatalytic approaches. Detailed experimental protocols for seminal syntheses are provided, along with quantitative data to facilitate comparison and application in a research and development setting.

Historical Perspective and Key Synthetic Strategies

The synthesis of enantiomerically pure vicinal diols has been a significant focus of synthetic organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently limited to a 50% theoretical yield. The development of asymmetric synthesis revolutionized the field, enabling the direct formation of a single enantiomer. For this compound, three primary strategies have emerged as the most effective and widely adopted: the Sharpless asymmetric dihydroxylation of styrene, the asymmetric reduction of 2-hydroxyacetophenone, and the enantioconvergent hydrolysis of racemic styrene oxide.

The Sharpless asymmetric dihydroxylation, first reported in the 1980s and recognized with the Nobel Prize in Chemistry in 2001 for K. Barry Sharpless, represents a landmark in asymmetric catalysis. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of olefins.

Biocatalysis has also become an increasingly powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The use of whole-cell biocatalysts and isolated enzymes, such as carbonyl reductases and epoxide hydrolases, has provided efficient and environmentally benign routes to this compound.

Key Synthetic Methodologies and Quantitative Data

The following sections detail the most significant methods for the synthesis of this compound, with quantitative data summarized for comparative analysis.

Sharpless Asymmetric Dihydroxylation of Styrene

This method involves the direct dihydroxylation of styrene using a catalytic amount of osmium tetroxide and a chiral ligand. The commercially available AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically used to produce the (R)-enantiomer.

| Method | Substrate | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Sharpless AD | Styrene | AD-mix-β, methanesulfonamide | >95 | >99 |

Asymmetric Reduction of 2-Hydroxyacetophenone

Biocatalytic reduction of the prochiral ketone 2-hydroxyacetophenone offers a highly selective route to this compound. This approach often employs whole-cell biocatalysts or isolated carbonyl reductases, frequently incorporating a cofactor regeneration system to enhance efficiency.

| Method | Substrate | Biocatalyst | Cofactor Regeneration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Bioreduction | 2-Hydroxyacetophenone | E. coli expressing BDHA and GDH | Glucose/GDH | 99 | >99 |

Enantioconvergent Hydrolysis of Racemic Styrene Oxide

This elegant strategy utilizes a pair of epoxide hydrolases with complementary enantioselectivities to convert both enantiomers of racemic styrene oxide into the single (R)-1-phenyl-1,2-ethanediol product. This method can theoretically achieve a 100% yield.

| Method | Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Enantioconvergent Hydrolysis | Racemic Styrene Oxide | Epoxide hydrolases from S. tuberosum and A. radiobacter AD1 (EchA-I219F) | 100 | 98 | |

| Enantioconvergent Hydrolysis | Racemic Styrene Oxide | Epoxide hydrolases from C. crescentus and M. cephalus | 94 | 90 |

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Styrene

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

-

AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture and stirred until both phases are clear.

-

Styrene (1 equivalent) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of olefin) and stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Asymmetric Reduction of 2-Hydroxyacetophenone using a Whole-Cell Biocatalyst

Materials:

-

Recombinant E. coli cells co-expressing 2,3-butanediol dehydrogenase (BDHA) and glucose dehydrogenase (GDH)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

2-Hydroxyacetophenone

-

Glucose

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Recombinant E. coli cells are cultured and harvested. The cell paste is washed with phosphate buffer.

-

The whole-cell biocatalyst is suspended in phosphate buffer.

-

Glucose (as the co-substrate for cofactor regeneration) is added to the cell suspension.

-

2-Hydroxyacetophenone is added to initiate the reaction. The reaction can be run at high substrate concentrations (e.g., 400 mM).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.

-

The progress of the reaction is monitored by HPLC or GC.

-

Upon completion, the reaction mixture is centrifuged to remove the cells.

-

The supernatant is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Enantioconvergent Hydrolysis of Racemic Styrene Oxide

Materials:

-

Purified epoxide hydrolase from Solanum tuberosum (potato)

-

Purified evolved epoxide hydrolase from Agrobacterium radiobacter AD1 (EchA-I219F)

-

Buffer solution (e.g., phosphate buffer)

-

Racemic styrene oxide

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

The two purified epoxide hydrolases are added to a buffered aqueous solution.

-

Racemic styrene oxide (e.g., 5 mM) is added to the enzyme solution to start the reaction.

-

The reaction mixture is incubated at a controlled temperature with gentle agitation.

-

The reaction is monitored for the disappearance of styrene oxide and the formation of the diol.

-

Upon completion, the reaction mixture is extracted with an organic solvent.

-

The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to afford this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of this compound.

Caption: Sharpless Asymmetric Dihydroxylation Pathway.

Caption: Biocatalytic Asymmetric Reduction Workflow.

Caption: Enantioconvergent Hydrolysis of Styrene Oxide.

Caption: General Experimental Workflow.

An In-depth Technical Guide to the Safety and Handling of (R)-(-)-1-Phenyl-1,2-ethanediol

Introduction

(R)-(-)-1-Phenyl-1,2-ethanediol, also known as (R)-(-)-Phenylethylene glycol or (-)-Styrene glycol, is a chiral compound with significant applications in organic synthesis and pharmaceutical development.[1] Its chemical formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[2][3] Identified by its CAS number 16355-00-3, this versatile molecule serves as a crucial chiral building block for creating enantiomerically pure compounds, which is vital for developing effective drugs with minimal side effects.[1][2] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals who work with this compound.

Physical and Chemical Properties

This compound is a white crystalline solid under standard conditions.[2][4] Its key physical and chemical properties are summarized below.

| Property | Value |

| Synonyms | (R)-1-Phenyl-1,2-ethanediol, (-)-Styrene glycol, (R)-(-)-Phenylethylene glycol[2] |

| CAS Number | 16355-00-3[2] |

| Molecular Formula | C₈H₁₀O₂[2][3] |

| Molecular Weight | 138.16 g/mol [2] |

| Appearance | White crystalline solid/powder[2][4][5] |

| Melting Point | 64 - 67 °C (lit.)[2] |

| Boiling Point | 272 - 274 °C (lit.)[2] |

| Flash Point | Not applicable / No information available[4][6] |

| Water Solubility | No data available[2][7] |

| Optical Activity | [α]20/D −69°, c = 1 in chloroform |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[2][4][8] Therefore, it should be handled with care, assuming it may be hazardous. While some aggregated GHS information suggests the compound is not classified, the racemic mixture has been reported as harmful if swallowed.[9][10]

GHS Label Elements [2]

| Pictogram | No pictogram is typically required, but caution is advised. |

| Signal Word | Warning (as per some suppliers for the racemic mixture)[9] |

| Hazard Statements | H302: Harmful if swallowed (for racemic mixture)[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

NFPA 704 Ratings

| Category | Rating | Description |

|---|---|---|

| Health (Blue) | 1 | Exposure would cause irritation with only minor residual injury.[2][8] |

| Flammability (Red) | 0-1 | Materials that will not burn under typical fire conditions or require preheating.[2][4][7] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[2][7][8] |

| Special (White) | - | No special hazards. |

Toxicological Summary

-

Acute Toxicity: No specific data is available for the (R)-enantiomer.[2] The chemical, physical, and toxicological properties have not been fully investigated.[2][4]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

-

Other Hazards: No data is available for skin corrosion/irritation, serious eye damage, respiratory or skin sensitization, germ cell mutagenicity, or reproductive toxicity.[2][4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety in the laboratory. This involves using appropriate engineering controls and following established procedures.

Engineering Controls & Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2][7]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[4]

-

Store locked up.[2]

-

This material is classified as a combustible solid for storage purposes.[6]

-

Incompatible Materials: Avoid strong oxidizing agents.[4]

Caption: General workflow for safely handling solid chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7]

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8] |

| Skin Protection | Handle with gloves that have been inspected prior to use.[7] Use proper glove removal technique to avoid skin contact.[7] Wear protective clothing appropriate for the task to prevent skin exposure.[8] |

| Respiratory Protection | Respiratory protection is not typically required for normal handling.[7] If dust is generated and ventilation is inadequate, use a type N95 (US) or type P1 (EN 143) dust mask.[6][7] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] |

Emergency Procedures

In case of an emergency, follow these established first aid and spill response measures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air.[2] If not breathing, give artificial respiration.[2][8] Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water.[2] Remove all contaminated clothing and shoes.[4][8] If skin irritation occurs, get medical help.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing for at least 15 minutes.[4][8] Get medical attention if symptoms occur.[4] |

| Ingestion | Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water.[2][7] Seek medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][8]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and other irritating gases and vapors.[2][4][7]

-

Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][7][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear the proper personal protective equipment (see Section 4).[4] Avoid dust formation and do not breathe vapors, mist, or gas.[2][7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[7][9]

-

Methods for Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal.[2][4]

Experimental Protocols and Applications

This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][5] Below are example experimental workflows where this compound is either used as a reactant or synthesized.

Protocol 1: Hydrogenolysis of 1-Phenyl-1,2-ethanediol

This protocol describes the conversion of the diol to hydrocarbons using a ruthenium catalyst, as documented in organometallic research.[5]

Methodology:

-

The model substrate, 1-phenyl-1,2-ethanediol, and the catalyst precursor [Cp*Ru(CO)₂]₂ (10 mol %) are placed into a steel autoclave.[5]

-

The reaction vessel is charged with benzene as the solvent.[5]

-

The autoclave is sealed and then pressurized with hydrogen gas to 4 atm.[5]

-

The mixture is heated to 170 °C and stirred for up to 30 hours.[5]

-

The reaction progress and product formation (toluene and ethylbenzene) are monitored by taking samples and analyzing them via Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Caption: Experimental workflow for the catalytic hydrogenolysis of 1-phenyl-1,2-ethanediol.

Protocol 2: Biosynthesis of this compound

This protocol outlines a green chemistry approach to produce (R)-PED via the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) using a carbonyl reductase enzyme.[5]

Methodology:

-

An enantiocomplementary carbonyl reductase, such as BDHA from Bacillus subtilis, is expressed in recombinant Escherichia coli cells.[5]

-

A cofactor regeneration system, using glucose dehydrogenase (GDH), is co-expressed in the same E. coli cells.[5]

-

The whole recombinant E. coli cells are used as the biocatalyst.

-

The substrate, 2-hydroxyacetophenone (2-HAP), is added to a buffered solution containing the whole-cell biocatalyst.

-

The bioreduction is carried out under optimized conditions (e.g., 400 mM substrate concentration) without the need for external cofactor addition.[5]

-

The reaction proceeds to yield (R)-PED with high conversion (>99%) and high enantiomeric excess (>99% ee).[5]

-

The product is isolated from the reaction mixture for analysis.

Caption: Workflow for the biosynthesis of (R)-PED using a whole-cell biocatalyst system.

Disposal Considerations

Dispose of unused material and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Contaminated packaging should be disposed of in the same manner as the product itself. Do not allow the chemical to enter drains or the environment.[7][9]

This compound is a valuable chiral intermediate. Due to the lack of comprehensive toxicological data, all handling should be performed with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]

- 10. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-(-)-1-Phenyl-1,2-ethanediol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (R)-(-)-1-Phenyl-1,2-ethanediol as a chiral auxiliary in asymmetric synthesis. This chiral diol is a valuable tool for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The protocols detailed herein are based on established methodologies for chiral diols and serve as a practical guide for laboratory implementation.

This compound is temporarily incorporated into a prochiral substrate to form a chiral acetal or ketal. The steric and electronic properties of the auxiliary then direct the approach of reagents in subsequent reactions, leading to a high degree of diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse.

Key Applications in Asymmetric Synthesis

The primary application of this compound as a chiral auxiliary is in diastereoselective reactions of carbonyl compounds. By converting an aldehyde or ketone to a chiral 1,3-dioxolane, the auxiliary creates a chiral environment that influences the stereochemical outcome of reactions at the α-position or additions to the carbonyl group. Key transformations include:

-

Asymmetric Aldol Reactions: Directing the stereoselective addition of enolates to aldehydes.

-

Asymmetric Diels-Alder Reactions: Serving as a chiral dienophile to control the stereochemistry of the cycloaddition.

-

Asymmetric Alkylation and Michael Additions: Controlling the facial selectivity of enolate attack by electrophiles.

Experimental Protocols

Protocol 1: Formation of a Chiral Acetal from an α,β-Unsaturated Aldehyde

This protocol describes the formation of a chiral acetal from crotonaldehyde and this compound, a key intermediate for asymmetric Diels-Alder reactions.

Materials:

-

This compound

-

Crotonaldehyde

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), anhydrous toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Add freshly distilled crotonaldehyde (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral acetal.

Logical Workflow for Chiral Acetal Formation

Caption: Workflow for the synthesis of a chiral acetal.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral acetal of an α,β-unsaturated aldehyde and a diene.

Materials:

-

Chiral acetal (from Protocol 1)

-

Cyclopentadiene (or other suitable diene)

-

Dichloromethane (anhydrous)

-

Lewis Acid (e.g., TiCl₄, Et₂AlCl)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15-30 minutes.

-

Add the diene (2.0-3.0 eq) dropwise.

-

Stir the reaction at the low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting cycloadduct by column chromatography.

Signaling Pathway of Asymmetric Diels-Alder Reaction

Caption: Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral acetal to unmask the carbonyl functionality and recover the chiral auxiliary.

Materials:

-

Diels-Alder cycloadduct

-

Acetone/Water or THF/Water solvent mixture

-

Acid catalyst (e.g., HCl, p-TsOH)

Procedure:

-

Dissolve the cycloadduct in a mixture of acetone and water (e.g., 4:1).

-

Add a catalytic amount of a strong acid (e.g., 1M HCl).

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash with brine.

-

The aqueous layer can be further extracted to recover the water-soluble this compound.

-

Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for asymmetric reactions utilizing chiral auxiliaries structurally related to this compound, as specific data for this auxiliary is not extensively documented in readily available literature. The presented data is intended to provide an expected range of performance.

| Reaction Type | Substrate/Reagent | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Diels-Alder | Acrylate derivative | TiCl₄ | 85-95 | >95 | >98 |

| Aldol | Propionate derivative | TiCl₄ | 70-90 | >90 | >95 |

| Alkylation | Glycinate derivative | LDA | 60-80 | >90 | >95 |

Conclusion

This compound is a valuable and accessible chiral auxiliary for asymmetric synthesis. Its application in forming chiral acetals provides a robust strategy for controlling stereochemistry in a variety of important carbon-carbon bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for high diastereoselectivity, make it an attractive choice for the synthesis of complex, enantiomerically pure molecules in both academic and industrial research settings. Further exploration of its utility in a broader range of asymmetric transformations is a promising area for future investigation.

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(-)-1-Phenyl-1,2-ethanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the efficacy and selectivity of many drug formulations. Traditional chemical synthesis of this compound often involves harsh reagents and can lead to racemic mixtures, requiring challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as epoxide hydrolases (EHs), offers a green and highly selective alternative for the production of enantiopure this compound from racemic styrene oxide. Epoxide hydrolases catalyze the asymmetric hydrolysis of epoxides, leading to the formation of chiral diols. This document provides detailed application notes and protocols for the synthesis of this compound using epoxide hydrolases through two primary strategies: kinetic resolution and enantioconvergent hydrolysis.

Biocatalytic Strategies

There are two main biocatalytic strategies for producing this compound from racemic styrene oxide using epoxide hydrolases:

-

Kinetic Resolution: In this approach, one enantiomer of the racemic substrate is selectively hydrolyzed by the enzyme at a much higher rate than the other. This results in the formation of the desired (R)-diol and the unreacted (S)-epoxide. The maximum theoretical yield for the (R)-diol in a kinetic resolution is 50%.

-

Enantioconvergent Hydrolysis: This more advanced strategy employs a pair of epoxide hydrolases with complementary stereoselectivities. One enzyme selectively hydrolyzes the (S)-styrene oxide to the (R)-diol, while the second enzyme hydrolyzes the (R)-styrene oxide, also to the (R)-diol. This approach allows for a theoretical yield of up to 100% of the desired (R)-enantiomer.

Data Presentation

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound.

Table 1: Kinetic Resolution of Racemic Styrene Oxide

| Epoxide Hydrolase Source | Biocatalyst Form | Substrate Conc. (mM) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Aspergillus niger | Immobilized on Eupergit C 250 L | 120 g/L (~1000 mM) | Not specified | ~50 | 99 | [1] |

| Mugil cephalus (recombinant E. coli) | Whole cells | 40 | 30 min | 23.5 (for (S)-styrene oxide) | >99 (for (S)-styrene oxide) | |

| Aspergillus usamii AuEH2 (recombinant E. coli) | Whole cells | 20 | 50 min | 49.8 | 95.3 | [2] |

| Sphingopyxis sp. | Whole cells | 4 | 420 min | 20.6 (for (S)-styrene oxide) | 99.9 (for (S)-styrene oxide) | [3][4] |

Table 2: Enantioconvergent Hydrolysis of Racemic Styrene Oxide

| Epoxide Hydrolase Combination | Biocatalyst Form | Substrate Conc. (mM) | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Caulobacter crescentus EH & Mugil cephalus EH (recombinant E. coli) | Whole cells | 50 | Not specified | 94 | 90 | [5] |

| Vigna radiata EH3 & Aspergillus usamii AuEH2A250I (recombinant E. coli) | Whole cells | 200 | 10.5 h | 98.7 | 97.4 | [1] |

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Epoxide Hydrolase in E. coli

This protocol describes the general steps for expressing a microbial epoxide hydrolase gene in E. coli and purifying the recombinant enzyme.

1. Gene Cloning and Vector Construction:

- The gene encoding the desired epoxide hydrolase is amplified by PCR from the source organism's genomic DNA or cDNA.

- The amplified gene is then cloned into an appropriate expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and often a tag for purification (e.g., His-tag).

2. Transformation and Expression:

- The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

- Cells are lysed by sonication or high-pressure homogenization.

- The cell lysate is clarified by centrifugation to remove cell debris.

- If a His-tag was used, the supernatant is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

- The recombinant epoxide hydrolase is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

- The purity of the enzyme is assessed by SDS-PAGE.

Protocol 2: Immobilization of Epoxide Hydrolase on Eupergit C 250 L

This protocol is based on the method described for the immobilization of Aspergillus niger epoxide hydrolase.[1][6]

1. Support Preparation:

- Eupergit C 250 L is treated with ethylenediamine to introduce primary amine groups.

- The aminated support is then activated with glutaraldehyde.

2. Immobilization:

- The purified epoxide hydrolase solution is added to the activated Eupergit C 250 L support in a suitable buffer (e.g., phosphate buffer, pH 7.0).

- The mixture is incubated at a controlled temperature (e.g., 25°C) with gentle shaking for a specified time (e.g., 24-72 hours) to allow for covalent bond formation.

- The immobilized enzyme is then washed extensively with buffer to remove any unbound enzyme.

- The activity of the immobilized enzyme is determined and compared to the free enzyme to calculate the immobilization yield.

Protocol 3: Biocatalytic Synthesis of this compound via Kinetic Resolution

This protocol describes a preparative-scale kinetic resolution of racemic styrene oxide using an immobilized epoxide hydrolase.[1]

1. Reaction Setup:

- A batch reactor is charged with a suitable buffer (e.g., phosphate buffer, pH 6.5).

- The immobilized epoxide hydrolase is added to the reactor.

- The reaction is initiated by the addition of racemic styrene oxide (e.g., to a final concentration of 120 g/L).

- The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 40°C) with stirring.

2. Reaction Monitoring and Work-up:

- The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by chiral HPLC or GC.

- The reaction is stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining substrate.

- The immobilized enzyme is separated by filtration for reuse.

- The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

- The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

- The resulting mixture of (R)-1-phenyl-1,2-ethanediol and (S)-styrene oxide can be separated by column chromatography.

Protocol 4: Analytical Methods

1. Chiral High-Performance Liquid Chromatography (HPLC):

- Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is used for the separation of enantiomers.

- Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation.

- Flow Rate: Typically 0.5-1.0 mL/min.

- Detection: UV detection at a wavelength where both styrene oxide and 1-phenyl-1,2-ethanediol absorb (e.g., 220 nm).

- Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

2. Gas Chromatography (GC):

- Column: A capillary column with a chiral stationary phase.

- Carrier Gas: Helium or nitrogen.

- Temperature Program: An appropriate temperature gradient is used to separate the substrate and product.